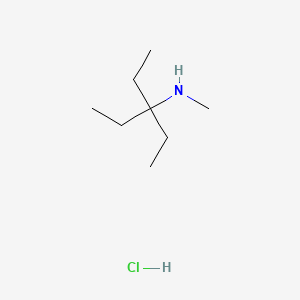
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound with a molecular formula of C28H50O8 This compound is characterized by the presence of an octylphenoxy group attached to a hexaoxaicosan backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-octylphenol with a suitable polyether compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in substitution reactions, where the octyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Investigated for its potential role in biological systems as a membrane-modifying agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but with a nonyl group instead of an octyl group.
Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)phenyl ether: Another compound with a similar polyether backbone but different alkyl substituents.
Uniqueness
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific octylphenoxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
32742-88-4 |
|---|---|
Molekularformel |
C28H50O8 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3 |
InChI-Schlüssel |
IZCAZGDGLZWLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


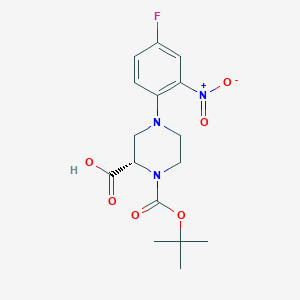
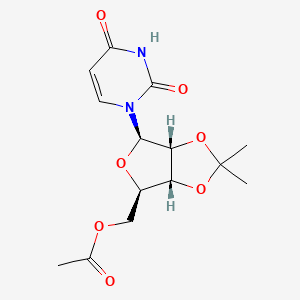

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

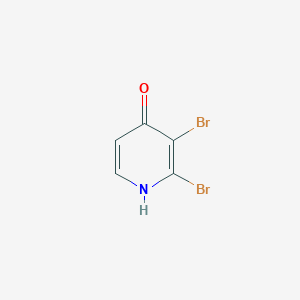
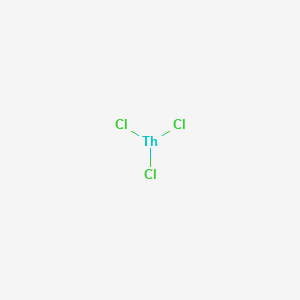


![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)



